molecular formula C8H16BrNO3 B092984 1-bromo-1-nitrooctan-2-ol CAS No. 15509-51-0

1-bromo-1-nitrooctan-2-ol

Cat. No.: B092984
CAS No.: 15509-51-0
M. Wt: 254.12 g/mol
InChI Key: GWNCZMMMYVYUCI-UHFFFAOYSA-N
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Description

1-bromo-1-nitrooctan-2-ol is an organic compound with the molecular formula C8H16BrNO3 It is a brominated nitro alcohol, which means it contains both bromine and nitro functional groups attached to an octanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-1-nitrooctan-2-ol can be synthesized through a multi-step process involving the bromination and nitration of octanol. One common method involves the bromination of octanol using bromine in the presence of a catalyst, followed by nitration with nitric acid. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

1-bromo-1-nitrooctan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-bromo-1-nitrooctan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-bromo-1-nitrooctan-2-ol involves its interaction with molecular targets through its bromine and nitro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-1-nitrooctan-2-ol is unique due to its specific molecular structure, which combines a long alkyl chain with both bromine and nitro functional groups.

Properties

CAS No.

15509-51-0

Molecular Formula

C8H16BrNO3

Molecular Weight

254.12 g/mol

IUPAC Name

1-bromo-1-nitrooctan-2-ol

InChI

InChI=1S/C8H16BrNO3/c1-2-3-4-5-6-7(11)8(9)10(12)13/h7-8,11H,2-6H2,1H3

InChI Key

GWNCZMMMYVYUCI-UHFFFAOYSA-N

SMILES

CCCCCCC(C([N+](=O)[O-])Br)O

Canonical SMILES

CCCCCCC(C([N+](=O)[O-])Br)O

15509-51-0

Synonyms

1-bromo-1-nitro-octan-2-ol

Origin of Product

United States

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